1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC18323676
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25NO4 |
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Molecular Weight | 307.4 g/mol |
IUPAC Name | tert-butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3 |
Standard InChI Key | OFYIYHBOWBGLRE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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Molecular Formula: C₁₇H₂₅NO₄
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IUPAC Name: tert-Butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate
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Stereochemistry: The pyrrolidine ring adopts a non-planar conformation, enabling pseudorotation and diverse spatial orientations of substituents .
Physicochemical Properties
Property | Value | Source |
---|---|---|
LogP (XLOGP3) | 0.37 | |
Solubility (ESOL) | 17.4 mg/mL (0.0934 mol/L) | |
TPSA | 55.56 Ų | |
H-Bond Donors | 1 | |
H-Bond Acceptors | 3 |
The Boc group enhances solubility in organic solvents, while the dimethoxyphenyl moiety contributes to π-π stacking interactions in biological systems .
Synthesis and Optimization
Boc Protection of Pyrrolidine Amines
(S)-3-Aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., KOH/MeOH) at 15–20°C for 1 hour, achieving 81.7% yield . Competing side products like DiBocAP (8.4%) are minimized via pH control (11.8–12.2) .
Reaction Conditions:
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Substrate: (S)-3-Aminopyrrolidine (99.5% ee)
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Reagents: Boc₂O, KOH (25% in MeOH)
Coupling with Aryl Halides
A Pd-catalyzed coupling of 1-Boc-3-aminopyrrolidine with 3-chloro-4-methoxyphenyl bromide employs BINAP and tris(dibenzylideneacetone)dipalladium(0), yielding 3-(3,4-dimethoxyphenyl) derivatives at 100°C .
Example:
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Catalyst: Pd₂(dba)₃ (2.7 mol%)
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Ligand: BINAP (10 mol%)
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Base: NaOtBu (1.5 eq)
Alternative Approaches
Epichlorohydrin and sodium cyanide are used in a four-step synthesis for related Boc-protected pyrrolidines, though this route is less efficient for dimethoxyphenyl derivatives .
Applications in Drug Discovery
Neurological Therapeutics
The compound’s pyrrolidine scaffold exhibits affinity for glycine transporter 1 (GlyT1), a target for schizophrenia treatment. Analogs with 3,4-dimethoxyphenyl groups show nanomolar inhibitory activity (e.g., Kₐ = 0.001 μM) and reduced P-glycoprotein efflux ratios .
Anticancer Agents
Functionalization at the pyrrolidine 3-position with aryl groups enhances cytotoxicity. Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2–4.7 μM) and show selectivity for cancer cell lines .
Peptide Chemistry
As a Boc-protected intermediate, the compound enables stereoselective peptide bond formation. It is used in synthesizing cyclic peptides targeting protease enzymes.
Condition | Requirement |
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Temperature | 2–8°C (long-term storage) |
Shipping | Excepted Quantity (≤1g) |
HazMat Fee (Air) | USD 150+ |
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